

A Comparative Analysis of CH7057288 with Next-Generation TRK Inhibitors

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Compound of Interest

Compound Name: **CH7057288**

Cat. No.: **B606637**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational TRK inhibitor **CH7057288** with approved and emerging next-generation Tropomyosin Receptor Kinase (TRK) inhibitors, including Larotrectinib, Entrectinib, Selitrectinib, and Repotrectinib. This analysis is supported by experimental data to inform research and development in the field of targeted cancer therapy.

Introduction to TRK Inhibition

Tropomyosin receptor kinases (TRKs), encoded by the NTRK genes (NTRK1, NTRK2, and NTRK3), are a family of receptor tyrosine kinases crucial for neuronal development and function.^[1] Chromosomal rearrangements resulting in NTRK gene fusions lead to the expression of constitutively active TRK fusion proteins that act as oncogenic drivers in a wide array of adult and pediatric cancers.^{[2][3]} This has established TRK as a key therapeutic target for "pan-cancer" treatment strategies.^[4]

First-generation TRK inhibitors, such as Larotrectinib and Entrectinib, have demonstrated significant efficacy in patients with TRK fusion-positive cancers.^[5] However, the development of acquired resistance, often through mutations in the TRK kinase domain, can limit their long-term effectiveness.^{[2][3]} Next-generation inhibitors, including Selitrectinib and Repotrectinib, have been designed to overcome these resistance mechanisms.^{[6][7]} **CH7057288** is a novel, potent, and selective TRK inhibitor with a distinct chemical structure.^{[2][8]}

Mechanism of Action

CH7057288 and the next-generation TRK inhibitors discussed are ATP-competitive inhibitors that bind to the ATP-binding site of the TRK kinase domain.[9][10] This action prevents the phosphorylation and subsequent activation of downstream signaling pathways critical for cancer cell proliferation and survival, such as the MAPK, PI3K/AKT, and PLC γ pathways.[1][11] Repotrectinib is noted for its compact macrocyclic structure, designed to minimize adverse interactions with resistance mutation hotspots.[6] Entrectinib is a multi-kinase inhibitor, also targeting ROS1 and ALK.[10][12]

Data Presentation

The following tables summarize the quantitative data for **CH7057288** and next-generation TRK inhibitors, focusing on their biochemical potency against wild-type TRK kinases and their efficacy against common resistance mutations.

Table 1: Biochemical Potency (IC50, nM) Against Wild-Type TRK Kinases

Inhibitor	TRKA IC50 (nM)	TRKB IC50 (nM)	TRKC IC50 (nM)	Other Key Targets (IC50, nM)
CH7057288	1.1[11]	7.8[11]	5.1[11]	-
Larotrectinib	5-11[13]	5-11[13]	5-11[13]	Highly selective for TRK[13]
Entrectinib	1[10]	3[10]	5[10]	ALK (12), ROS1 (7)[10]
Selitrectinib	0.6[14]	<1[15]	<2.5[14]	>1000-fold selective for non-TRK kinases[15]
Repotrectinib	0.83[16]	0.05[16]	0.1[16]	ROS1 (0.07), ALK (1.01), JAK2 (1.04), Src (5.3) [16][17]

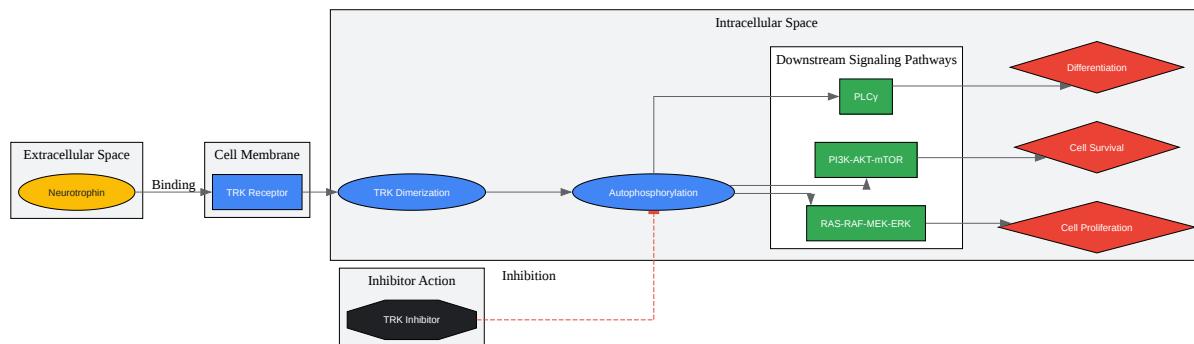
Table 2: Cellular Anti-proliferative Activity (IC50, nM) in TRK Fusion-Positive Cell Lines

Inhibitor	Cell Line (Fusion)	IC50 (nM)
CH7057288	CUTO-3 (MPRIP-NTRK1)	Data not available in provided search results
KM12-Luc (TPM3-NTRK1)		Data not available in provided search results
MO-91 (ETV6-NTRK3)		Data not available in provided search results
Larotrectinib	Ba/F3 (LMNA-TRKA)	23.5[6][18]
Ba/F3 (ETV6-TRKB)		49.4[6][18]
Ba/F3 (ETV6-TRKC)		33.1[6][18]
Entrectinib	Ba/F3 (LMNA-TRKA)	1.3[6][18]
Ba/F3 (ETV6-TRKB)		0.3[6][18]
Ba/F3 (ETV6-TRKC)		0.4[6][18]
Selitrectinib	KM12, CUTO-3, MO-91	≤ 5[15]
Ba/F3 (LMNA-TRKA)		3.9[6][18]
Ba/F3 (ETV6-TRKB)		1.8[6][18]
Ba/F3 (ETV6-TRKC)		2.5[6][18]
Repotrectinib	Ba/F3 (LMNA-TRKA)	< 0.2[6][18]
Ba/F3 (ETV6-TRKB)		< 0.2[6][18]
Ba/F3 (ETV6-TRKC)		< 0.2[6][18]

Table 3: Activity Against TRK Resistance Mutations (IC50, nM)

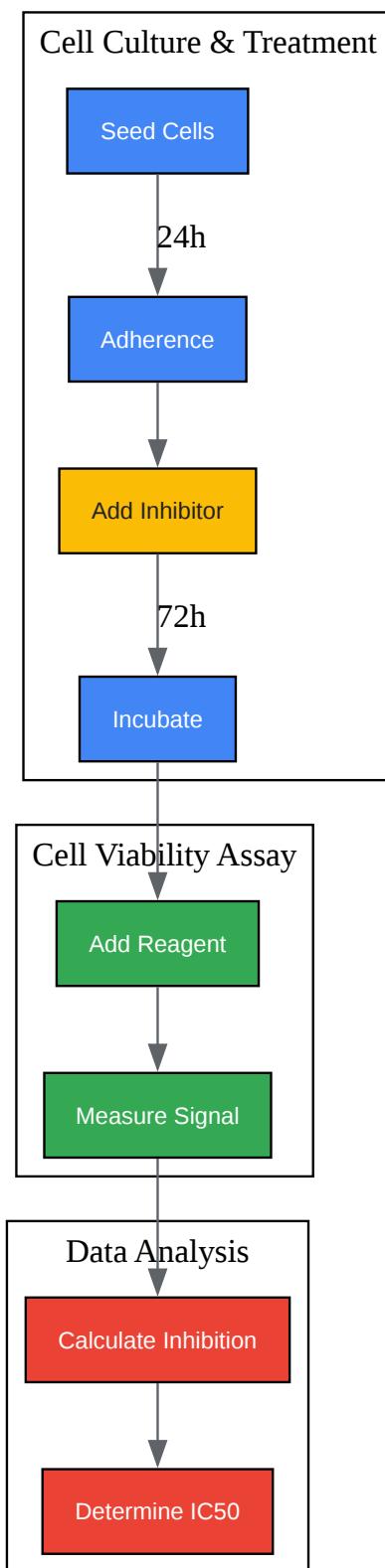
Mutation	CH7057288	Larotrectinib	Entrectinib	Selitrectinib	Repotrectinib
TRKA G595R (Solvent Front)	Weak activity[3]	>600[18]	>400-fold decrease[18]	2.0-9.8[15] [19]	2[7]
TRKC G623R (Solvent Front)	Data not available	6,940[7]	Data not available	2.0-9.8[15] [19]	27[7]
TRKA F589L (Gatekeeper)	Data not available	>600[18]	<0.2-60.4[18]	52[7]	<0.2[7]
TRKC F617I (Gatekeeper)	Data not available	4,330[7]	Data not available	52[7]	<0.2[7]
TRKA G667C (xDFG)	Active[2]	Inactive (>1500)[18]	138-876[18]	2.0-9.8[15] [19]	14.6-67.6[18]

Visualizations



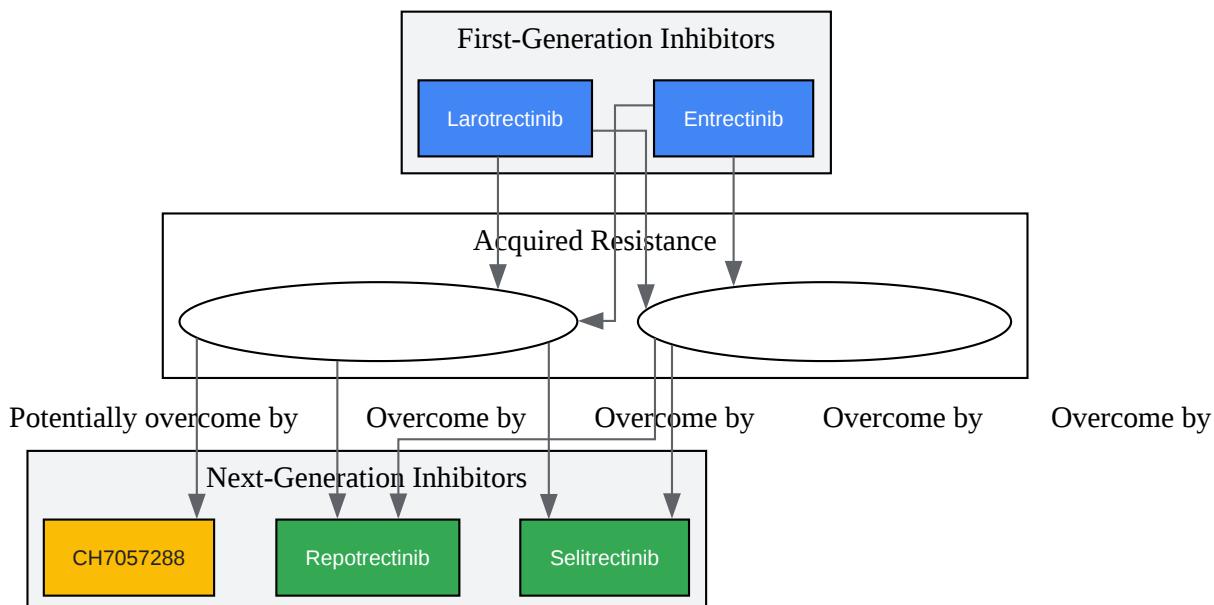
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Caption: TRK Signaling Pathway and Point of Inhibition.



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Caption: Generalized Workflow for a Cell Proliferation Assay.



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